molecular formula C21H10Cl3F3N2O2 B7728461 MFCD02370998

MFCD02370998

Cat. No.: B7728461
M. Wt: 485.7 g/mol
InChI Key: DIIODABDLAVJOH-DHZHZOJOSA-N
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Description

Such ligands are critical in transition metal catalysis due to their ability to modulate electronic and steric environments, enhancing catalytic efficiency and selectivity .

Properties

IUPAC Name

(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl3F3N2O2/c22-15-6-4-12(21(25,26)27)9-14(15)18-7-5-13(31-18)8-11(10-28)20(30)29-17-3-1-2-16(23)19(17)24/h1-9H,(H,29,30)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIODABDLAVJOH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02370998 involves several steps, typically starting with the preparation of the core structure through a series of organic reactions. Common synthetic routes include:

    Condensation Reactions: Utilizing aldehydes and ketones under acidic or basic conditions.

    Oxidation Reactions: Employing oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Techniques such as continuous flow reactors and batch processing are commonly used.

Chemical Reactions Analysis

Types of Reactions

MFCD02370998 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced to simpler compounds using reducing agents.

    Substitution: Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD02370998 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties in treating various diseases.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which MFCD02370998 exerts its effects involves interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the context. The exact molecular targets and pathways vary based on its application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property This compound (Hypothesized) 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Molecular Formula C₁₀H₉F₃O (hypothesized) C₁₀H₉F₆O C₉H₉NO₂
Molecular Weight ~202.17 (estimated) 202.17 163.17
Boiling Point Not available 245–247°C Not reported
LogP 3.2 (estimated) 3.5 1.2
Solubility Low in water, high in THF 0.24 mg/mL (water) 0.687 mg/mL (water)
Bioavailability Moderate (predicted) High Moderate

Key Observations :

  • Trifluoromethyl ketones (e.g., CAS 1533-03-5) exhibit high lipid solubility and metabolic stability due to fluorine’s electronegativity, making them suitable for medicinal chemistry .
  • Dihydroisoquinolinones (e.g., CAS 56469-02-4) feature hydrogen-bonding sites (OH and carbonyl groups), enhancing their utility in metal coordination .

Insights :

  • Trifluoromethyl ketones require mild conditions due to their stability, whereas dihydroisoquinolinones necessitate base-mediated alkylation .

Critical Analysis :

  • This compound’s phosphine-alkene backbone likely enhances metal-ligand cooperativity, outperforming traditional phosphine ligands in asymmetric catalysis .
  • CAS 1533-03-5’s trifluoromethyl group improves pharmacokinetic profiles but may pose environmental persistence concerns .

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